Miglustat hydrochloride
Description
Initial Anti-HIV Agent Research and Transition
Miglustat (B1677133) was first developed in the 1990s as a potential anti-HIV agent. drugbank.comdrugbank.comnih.gov Its mechanism in this context was related to the inhibition of N-linked oligosaccharide processing enzymes, α-glucosidase I and II, which are crucial for the proper folding of viral glycoproteins like the gp160 precursor of HIV. abcam.comwikipedia.org By interfering with this process, it was thought that Miglustat could reduce the infectivity of HIV virions. wikipedia.org However, clinical trials in HIV-positive patients revealed that achieving therapeutic levels of the drug was associated with a high incidence of adverse effects, including granulocytopenia, dizziness, and paresthesia at higher doses. drugbank.comdrugbank.comeuropa.eu This ultimately led to the discontinuation of its development as an anti-HIV therapy.
Discovery of Efficacy in Lysosomal Storage Disorders
Following the setback in HIV research, the unique mechanism of Miglustat as an inhibitor of glucosylceramide synthase presented a new therapeutic avenue. vonagepharma.com This enzyme catalyzes the first step in the biosynthesis of most glycosphingolipids. vonagepharma.compharmacompass.com This inhibitory action became the cornerstone of its development for lysosomal storage disorders (LSDs), where the accumulation of these lipids is a primary pathological feature. vonagepharma.com This shift in focus marked a pivotal moment, transitioning the compound from antiviral research to the treatment of rare genetic metabolic diseases.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFAUYWVZMWPR-ZSOUGHPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210110-90-0 | |
| Record name | 3,4,5-Piperidinetriol, 1-butyl-2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3R,4R,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210110-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Role of Miglustat Hydrochloride As a Substrate Reduction Therapy Srt
Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the rate of synthesis of the substrate that accumulates in a particular metabolic disorder. drugbank.comvonagepharma.com In the context of certain LSDs, the genetic deficiency of a specific lysosomal enzyme leads to the pathological accumulation of its substrate. vonagepharma.com Miglustat (B1677133) hydrochloride functions as a competitive and reversible inhibitor of glucosylceramide synthase. drugbank.comvonagepharma.compharmacompass.com By inhibiting this enzyme, Miglustat reduces the production of glucosylceramide, the precursor for a wide range of glycosphingolipids. vonagepharma.compharmacompass.com This reduction in substrate levels helps to restore a metabolic balance, allowing the residual, albeit deficient, enzyme activity to more effectively clear the accumulated substance. drugbank.com This approach is particularly valuable for patients who are not suitable candidates for enzyme replacement therapy (ERT). drugbank.comdrugbank.com
Preclinical Research and Animal Models
In Vitro Studies on Glycosphingolipid Synthesis Reduction
The primary mechanism of miglustat (B1677133) is the competitive and reversible inhibition of glucosylceramide synthase, the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids. fda.govdrugcentral.org This action, termed substrate reduction therapy (SRT), aims to decrease the rate of glycosphingolipid production to a level where the deficient enzyme's residual activity can manage the substrate load, thereby preventing its accumulation. fda.govpharmacompass.com
In vitro studies have consistently demonstrated miglustat's ability to inhibit the synthesis of glucosylceramide-based glycosphingolipids. drugcentral.orgdrugbank.com In one tissue culture model of Gaucher disease, miglustat concentrations between 5 and 50 µM were sufficient to reverse the storage of glucosylceramide. openaccessjournals.com Further experiments using the human myeloid cell line HL-60 showed that treatment with miglustat could inhibit the synthesis of glycolipid species by as much as 90%. portico.org This inhibition was also confirmed by observing a decrease in the binding of cholera toxin, a probe for the ganglioside GM1, on the surface of treated lymphoid and myeloid cells, indicating a reduction in GM1. portico.org
While miglustat is a potent inhibitor of glucosylceramide synthase in vivo, it is noteworthy that in vitro assays show it to be a weaker competitive inhibitor of this enzyme compared to its inhibitory activity against endoplasmic reticulum (ER) resident α-glucosidases. openaccessjournals.com However, the cytosolic location of glucosylceramide synthase makes it more accessible to the drug within the cell, contributing to its potent effect on glycosphingolipid (GSL) synthesis in a cellular context. openaccessjournals.com
| Cell Line | In Vitro Effect of Miglustat | Finding |
| Gaucher Disease Tissue Culture | Reversal of glucosylceramide storage | Achieved at concentrations of 5-50 µM. openaccessjournals.com |
| HL-60 (Human Myeloid Cells) | Inhibition of glycolipid biosynthesis | Synthesis of neutral glycolipids and gangliosides was inhibited by 90%. portico.org |
| Lymphoid and Myeloid Cells | Decreased cell surface GM1 | Cholera toxin binding was reduced by approximately 90%, indicating reduced GM1. portico.org |
Animal Models of Lysosomal Storage Disorders
The efficacy of miglustat has been demonstrated in several animal models of glycosphingolipid storage diseases, providing the "proof of therapeutic concept" that supported its progression to human clinical trials. nih.gov A key advantage of miglustat is its ability to cross the blood-brain barrier, allowing it to act on the central nervous system, a feature critical for treating neuronopathic lysosomal storage disorders. openaccessjournals.com
Mouse models have been instrumental in evaluating the effects of miglustat on various lysosomal storage disorders.
Niemann-Pick disease type C (NP-C) is characterized by the accumulation of unesterified cholesterol and GSLs, such as GM2 and GM3, in the brain, leading to progressive neurodegeneration. mdpi.complos.org In murine models of NP-C (Npc1-/- mice), daily administration of miglustat has been shown to reduce the neuronal accumulation of glycosphingolipids, delay the onset of neurological symptoms, and prolong the lifespan of the animals. openaccessjournals.commdpi.complos.org These positive outcomes confirmed the hypothesis that inhibiting GSL synthesis could be therapeutic even in disorders where ganglioside accumulation is a secondary effect. openaccessjournals.com Treatment was found to correct abnormal lipid trafficking and slow the progression of neurological manifestations. scielo.br
Miglustat has also shown significant therapeutic effects in mouse models of gangliosidoses.
GM2 Gangliosidosis (Tay-Sachs and Sandhoff disease): In a mouse model of Tay-Sachs disease, which involves a deficiency of hexosaminidase A and subsequent accumulation of GM2 ganglioside, miglustat treatment led to a marked reduction of GM2 in the brain by approximately 50%. portico.org Similarly, in a mouse model of Sandhoff disease, characterized by a lack of hexosaminidase A and B and accumulation of GM2 and GA2 gangliosides, miglustat administration significantly delayed the onset of symptoms, decreased the storage of GM2 and GA2 in the brain (by 41% and 35%, respectively), and increased life expectancy by about 40%. portico.org Even at moderate doses where GSL levels in the brain remained somewhat elevated, treated mice showed significant improvements in overt pathology, including reduced CNS inflammation and a longer lifespan. nih.gov
GM1 Gangliosidosis: In a mouse model of GM1 gangliosidosis, miglustat treatment reduced the levels of GM1 ganglioside in the central nervous system. nih.gov This biochemical correction was associated with functional improvements and a decrease in brain inflammation. nih.govmdpi.com
The naturally occurring feline model of NP-C, caused by a missense mutation in the NPC1 gene, closely mimics the juvenile-onset form of the human disease. oup.comnih.gov Studies in these cats have provided strong evidence for the efficacy of miglustat. oup.com When administered orally from an early age (3 weeks), miglustat delayed the onset of neurological signs and increased the lifespan of the treated cats. oup.comnih.govnih.gov This clinical improvement was associated with significant neuropathological benefits, including a decrease in the accumulation of GM2 ganglioside in the cerebellum and improved survival of Purkinje cells. oup.comnih.govnih.gov Furthermore, treatment appeared to modulate the immune response in the brain by altering the microglial phenotype. nih.gov
Murine Models
Pharmacokinetic and Pharmacodynamic Evaluations in Preclinical Species
Pharmacokinetic (PK) studies in preclinical species have shown that miglustat is rapidly absorbed, with maximum plasma concentrations reached about 2 hours after administration in healthy subjects. europa.eu The kinetics appear to be dose-linear and time-independent. europa.eueuropa.eu The mean oral bioavailability of a 100-mg capsule is approximately 97% relative to an oral solution. fda.gov Miglustat does not bind to plasma proteins and distributes into extravascular tissues. fda.gov The primary route of excretion is renal, with the drug being excreted unchanged in the urine. fda.gov
A crucial pharmacokinetic property of miglustat is its ability to penetrate the central nervous system. In pediatric patients with type 3 Gaucher disease, the concentration of miglustat in the cerebrospinal fluid at steady state was found to be between 31.4% and 67.2% of the concentration in plasma, confirming its passage across the blood-brain barrier. europa.eueuropa.eu
Pharmacokinetic parameters have also been specifically evaluated in the feline model of NP-C.
| Pharmacokinetic Parameter | Value in Feline NP-C Model |
| Plasma Half-Life (t½) | 6.6 ± 1.1 hours oup.comnih.gov |
| Time to Maximum Concentration (tmax) | 1.7 ± 0.6 hours oup.comnih.gov |
| Maximum Concentration (Cmax) | 20.3 ± 4.6 µg/mL oup.comnih.gov |
| Area Under the Curve (AUC) | 104.1 ± 16.6 µg·hr/mL oup.comnih.gov |
The main pharmacodynamic effects observed in animals across species included weight loss and diarrhea, with damage to the gastrointestinal mucosa at higher doses. europa.eueuropa.eu
Tissue Distribution Studies
Preclinical studies in rats have demonstrated that miglustat distributes to various organs and tissues. Following administration, the compound is found in key organs such as the central nervous system, bone, and lungs. nih.gov This broad tissue distribution is considered significant for its potential long-term therapeutic benefits in diseases with systemic and neurological manifestations. nih.gov The volume of distribution of miglustat is substantial, indicating that it is not confined to the bloodstream and can effectively reach extravascular tissues. researchgate.net The primary route of elimination is through renal clearance. nih.gov
Blood-Brain Barrier Penetration
A critical aspect of miglustat's preclinical evaluation has been its ability to penetrate the blood-brain barrier (BBB), a major obstacle for many drugs targeting central nervous system disorders. mdpi.comnih.govmdpi.com Studies have confirmed that miglustat, being a small molecule, can cross the BBB. tga.gov.aunih.gov In rats, the tissue-to-plasma concentration ratio in the brain was found to be 0.4, indicating successful penetration into the central nervous system. tga.gov.au This characteristic is crucial for its potential efficacy in treating the neurological symptoms of lysosomal storage diseases. nih.gov The ability of miglustat to access the brain has been a key factor in its investigation for neurodegenerative conditions. nih.govgoogleapis.com
Efficacy Assessment in Preclinical Models
The effectiveness of miglustat has been assessed in various animal models of lysosomal storage diseases, particularly Niemann-Pick type C (NPC) disease and Sandhoff disease.
Delayed Onset of Neurological Dysfunction
In preclinical studies involving mouse and feline models of NPC disease, treatment with miglustat resulted in a delayed onset of neurological symptoms such as ataxia and intention tremor. tga.gov.aunih.govnih.gov Feline models of NPC disease treated with miglustat showed a significant delay in the appearance of severe neurological signs. nih.govnih.gov This delay in the progression of neurological deficits is a key indicator of the therapeutic potential of the compound. nih.govnih.gov
Increased Lifespan
A significant outcome observed in preclinical trials was an increase in the lifespan of treated animals. In mouse models of NPC disease and Sandhoff disease, miglustat administration led to a notable extension of survival. tga.gov.aunih.govnih.govmdpi.com Specifically, in feline models of NPC, the mean time to euthanasia due to disease progression was significantly longer in the miglustat-treated group compared to untreated animals. nih.govnih.gov
Reduction of Ganglioside Accumulation in Brain
A hallmark of many lysosomal storage disorders is the accumulation of glycosphingolipids, including gangliosides, in the brain. Preclinical studies have shown that miglustat can reduce this accumulation. In both mouse and feline models of NPC disease, treatment with miglustat led to a decrease in the storage of GM2 and GM3 gangliosides in the brain. tga.gov.aunih.govmdpi.com Histological analysis of brain tissue from treated cats revealed a qualitative reduction in the accumulation of these gangliosides, particularly in the cerebellum. nih.govnih.gov
Improvement of Purkinje Cell Survival
The neurodegeneration seen in NPC disease severely affects Purkinje cells in the cerebellum. Preclinical research in feline models of NPC has demonstrated that miglustat treatment is associated with improved survival of these critical neurons. nih.govnih.gov This neuroprotective effect on Purkinje cells likely contributes to the observed delay in neurological dysfunction and is a significant finding in understanding the mechanism of miglustat's therapeutic action in the brain. nih.govnih.gov A two-year immunoassay study also indicated reduced cerebellar Purkinje cell loss during treatment. researchgate.net
Interactive Data Tables
Table 1: Summary of Miglustat Efficacy in Preclinical Niemann-Pick Type C (NPC) Models
| Parameter | Animal Model | Observed Effect | Citations |
| Onset of Neurological Dysfunction | Mouse, Cat | Delayed | tga.gov.aunih.govnih.gov |
| Lifespan | Mouse, Cat | Increased | tga.gov.aunih.govnih.govmdpi.com |
| Ganglioside Accumulation (Brain) | Mouse, Cat | Reduced (GM2, GM3) | tga.gov.aunih.govnih.govmdpi.com |
| Purkinje Cell Survival | Cat | Improved | nih.govnih.govresearchgate.net |
Rescue of Synaptic Plasticity Deficits
Preclinical research using animal models has demonstrated that miglustat hydrochloride can ameliorate deficits in synaptic plasticity, a key cellular mechanism underlying learning and memory. Studies have particularly focused on models of Niemann-Pick type C (NPC) disease, a neurodegenerative disorder characterized by the accumulation of lipids in lysosomes.
In a well-established mouse model of NPC disease (NPC1-/- mice), researchers have observed significant impairments in hippocampal long-term potentiation (LTP), a form of synaptic plasticity crucial for memory formation. nih.govtorvergata.itnih.gov These deficits are associated with a lack of phosphorylation of the extracellular signal-regulated kinases (ERKs), a key signaling pathway in synaptic plasticity. nih.govtorvergata.itnih.gov
Treatment with miglustat in these NPC1-/- mice has been shown to reverse these synaptic plasticity deficits. nih.govtorvergata.itnih.gov Specifically, in vivo administration of miglustat was found to rescue both the induction and maintenance of LTP in hippocampal slices. nih.govtorvergata.it This restoration of synaptic function was accompanied by the normalization of ERK phosphorylation, suggesting that miglustat's mechanism of action involves the modulation of this critical signaling cascade. nih.govmdpi.com
Furthermore, investigations have revealed that miglustat treatment can also counteract the hyperexcitability observed in hippocampal slices from NPC1-/- mice. nih.govnih.gov This effect on basal synaptic transmission is another indication of its ability to restore normal synaptic function. For instance, in untreated NPC1-/- mice, the population spike (PS) percentage, a measure of synaptic response, was significantly elevated compared to wild-type (WT) mice. Miglustat administration helped to normalize these values, indicating a reduction in synaptic hyperexcitability. nih.gov In a Drosophila model of NPC, inhibition of glucosylceramide synthase by miglustat prevented the elevated neurotransmission observed at the glutamatergic neuromuscular junction. biologists.com
The collective findings from these animal models suggest that this compound is effective in treating neurological deficits associated with NPC disease, such as cognitive decline and seizures, by rescuing fundamental processes of synaptic plasticity. nih.govnih.govnih.gov
Interactive Data Table: Effect of Miglustat on Basal Synaptic Transmission in NPC1-/- Mice
| Animal Group | Time Point | Population Spike % (Mean ± SEM) |
| Untreated WT | 20 min | 104.1 ± 6.1 |
| Untreated WT | 60 min | 111.0 ± 9.3 |
| Untreated NPC1-/- | 20 min | 127.1 ± 6.0 |
| Untreated NPC1-/- | 60 min | 144.7 ± 10.8 |
| Data sourced from research on hippocampal slices. nih.gov |
Clinical Research on Miglustat Hydrochloride
Clinical Trial Design and Methodology
Clinical trials investigating miglustat (B1677133) hydrochloride have employed various designs to assess its efficacy and action in different patient populations. Many studies are structured as open-label trials, where both researchers and participants are aware of the treatment being administered. haematologica.orgclinicaltrials.goveuropa.eu Some trials incorporate a randomized, controlled phase initially, followed by an open-label extension where all participants receive the active drug. nih.govnih.gov For instance, a trial in Gaucher disease type 3 (GD3) featured an initial 12-month randomized phase, followed by a 12-month extension where all patients were given miglustat. nih.govnih.gov In contrast, studies for other conditions, such as mucopolysaccharidosis type III, have utilized a randomized, double-blind, placebo-controlled design. nih.gov The duration of these trials varies, with some lasting 24 months or longer to gather long-term data. haematologica.orgnih.gov
Study Populations and Inclusion/Exclusion Criteria
The study populations for miglustat hydrochloride trials are carefully selected based on specific inclusion and exclusion criteria to ensure patient safety and the validity of the results.
Inclusion Criteria:
Diagnosis: A biochemically confirmed diagnosis of the specific lysosomal storage disorder, such as Gaucher disease (GD) or Niemann-Pick type C disease (NPC), is a primary requirement. clinicaltrials.govnih.govclinicaltrials.gov For some studies, the specific subtype, like Gaucher disease type 1 or type 3, is specified. clinicaltrials.govnih.gov
Age: Eligibility often depends on age, with studies enrolling pediatric, adolescent, and adult patients. For example, one trial in GD3 included patients aged 4 years and older, while another for NPC was open to those 12 years and older. nih.govmanchester.ac.uk
Prior Treatment Status: Trials have included both treatment-naïve patients and those who have been previously treated with enzyme replacement therapy (ERT). clinicaltrials.govnih.govresearchgate.net Patients switching from ERT were often required to have been on a stable dose for a specified period, such as at least 3 years, with stable disease for the last 2 years. clinicaltrials.gov
Physical Ability: A common requirement is the ability to swallow the oral capsule formulation of the drug. nih.gov
Exclusion Criteria:
Gastrointestinal Conditions: Patients with a history of significant gastrointestinal disorders or clinically significant diarrhea (e.g., more than three liquid stools per day for over a week) within a few months of screening were often excluded. clinicaltrials.govnih.gov
Renal Impairment: Severe renal impairment, typically defined by an adjusted creatinine clearance below a certain threshold (e.g., <30 or <70 mL/min/1.73 m²), was a common reason for exclusion. clinicaltrials.govnih.gov
Concurrent Conditions: The presence of other active medical conditions, such as HIV or hepatitis infections, that could interfere with the study's outcome or patient safety would render a patient unsuitable. clinicaltrials.govnih.gov
Concomitant Medications: The use of other investigational agents or medications that could interfere with gastrointestinal motility or absorption was prohibited. nih.gov
Randomization and Blinding Strategies
To minimize bias, clinical trials for this compound have utilized different randomization and blinding methods.
Randomization: In controlled studies, participants are randomly assigned to a treatment group or a control group. nih.gov A common approach seen in a trial for Gaucher disease type 3 was a 2:1 randomization, where twice as many patients were assigned to receive miglustat compared to the "no miglustat treatment" group. nih.govnih.gov In a study on Niemann-Pick type C disease, patients were also randomly assigned to receive either miglustat or standard care. manchester.ac.uk
Blinding: Blinding is a technique used to prevent conscious or subconscious bias in research. metodebok.no While some pivotal trials for orphan drugs like miglustat have been open-label (unblinded), others have employed more rigorous methods. haematologica.orgclinicaltrials.govnih.gov A study in mucopolysaccharidosis type III, for example, was designed as a randomized, double-blind, placebo-controlled trial, where neither the participants nor the investigators knew who was receiving the active drug versus the placebo. nih.gov In such trials, the placebo is made to be identical in appearance to the active drug to maintain the blind. metodebok.nonih.gov Some studies may also use an observer-blinded method. nih.gov The rationale for the chosen blinding method is a key aspect of trial design. nih.gov
Endpoints and Outcome Measures
Clinical trials for this compound define specific endpoints and outcome measures to evaluate the drug's therapeutic effect. These are categorized as primary and secondary endpoints.
Primary Endpoints: The primary endpoint is the main result that is measured to see if the treatment had an effect. For studies in Gaucher disease type 1, a key primary endpoint has been the change in organ volume, specifically liver volume, from baseline to the end of the treatment period. clinicaltrials.govresearchgate.net In a trial for Gaucher disease type 3, the primary efficacy endpoint focused on a neurological measure: the change in the velocity of vertical saccadic eye movements. nih.govnih.gov For Niemann-Pick type C disease, the change in horizontal saccadic eye movement velocity was a primary endpoint. manchester.ac.uk
Secondary Endpoints: These are additional outcomes measured to assess other effects of the treatment. Common secondary endpoints across various studies include:
Organ Volume: Changes in spleen volume. clinicaltrials.govnih.govnih.gov
Hematological Parameters: Changes in hemoglobin concentration and platelet counts. haematologica.orgnih.govnih.gov
Biomarkers: Changes in the activity of disease-specific biomarkers like chitotriosidase and CCL18/PARC. haematologica.orgnih.govnih.gov
Neurological and Neuropsychological Assessments: Evaluations of neurological function beyond the primary endpoint. nih.govnih.gov
Pulmonary Function: Assessments of lung function. nih.govnih.gov
Therapeutic Efficacy in Lysosomal Storage Disorders
Clinical research has demonstrated the therapeutic efficacy of this compound in certain lysosomal storage disorders, particularly in stabilizing or improving systemic disease manifestations. nih.govmanchester.ac.uk
Gaucher Disease Type 1
In adult patients with mild to moderate Gaucher disease type 1 (GD1), for whom enzyme replacement therapy is not a suitable option, miglustat has shown beneficial effects on key disease parameters. nih.gov Studies have reported significant improvements in organomegaly (enlarged organs), as well as positive changes in hemoglobin levels and platelet counts. nih.govnih.gov
A primary indicator of efficacy in Gaucher disease type 1 is the reduction of hepatosplenomegaly (enlargement of the liver and spleen). Multiple clinical studies have consistently shown that treatment with miglustat leads to a significant decrease in both liver and spleen volumes over time. nih.govjanssenlabels.com
In one open-label study, adult patients with GD1 treated for 24 months showed clinical improvements, including a notable decrease in both liver and spleen volume by 6 months, which was sustained through the study period. researchgate.net Another trial reported that after 6 months of treatment, patients experienced mean reductions from baseline of 6% in liver volume and 5% in spleen volume. janssenlabels.com Longer-term data from an extension study showed that after 3 years of continuous treatment, the mean reductions in liver and spleen organ volume were 17.5% and 29.6%, respectively. europa.eu
The table below summarizes the progressive reduction in organ volume observed in a long-term study of miglustat in patients with Gaucher Disease Type 1.
| Timepoint | Mean Liver Volume Reduction | Mean Spleen Volume Reduction |
| 12 Months | 12.1% | 19.0% |
| 24 Months | 15.2% | 26.6% |
| 36 Months | 17.5% | 29.6% |
This table presents data synthesized from long-term clinical trial results.
Niemann-Pick Disease Type C
Clinical research on this compound for Niemann-Pick disease type C (NP-C) has focused on its impact on the progressive neurological manifestations of the disease.
A primary endpoint in several clinical trials for NP-C has been the velocity of horizontal saccadic eye movements (HSEM), as it correlates with disease progression. nih.gov In a randomized controlled study of patients aged 12 years or older, HSEM velocity showed improvement in those treated with miglustat compared to those receiving standard care over a 12-month period. nih.gov An extension of this trial showed that long-term miglustat therapy stabilizes neurological disease. nih.govelsevierpure.com Specifically, mean HSEM velocity indicated improvement in the group treated for 12 months and stabilization in the group treated for 24 months. nih.govelsevierpure.com Several cohort studies have also reported improvements or stabilization of saccadic eye movements during 1 to 5 years of therapy. nih.gov
Improvements in swallowing capacity have been observed in patients with NP-C treated with this compound. In a randomized controlled trial, an improvement in swallowing capacity was seen in treated patients older than 12 years. nih.gov A long-term follow-up study reported that swallowing was improved or stable in 86% of patients after 12 months and in up to 93% of patients after 24 months of treatment. nih.govelsevierpure.com
A cohort study of 50 individuals with NP-C1 found that miglustat use was associated with stabilized swallowing function and a reduced risk of aspiration. nih.gov Untreated patients were more likely to experience progression in swallowing dysfunction. nih.gov A meta-analysis of dysphagia, a significant risk factor for aspiration pneumonia and premature death in NP-C, demonstrated a survival benefit with miglustat due to improved or stabilized swallowing function. nih.gov
Treatment with this compound has been associated with the stabilization of ambulatory functions in patients with NP-C. A randomized controlled trial noted a slower deterioration in the ambulatory index in treated patients over 12 years of age. nih.gov In a long-term extension study, ambulation was stabilized in both the 12-month and 24-month treatment groups. nih.govelsevierpure.com Numerous cohort studies that have used NP-C disability scales to assess core neurological manifestations, including ambulation, have indicated neurological stabilization over 2 to 8 years. nih.govresearchgate.net
In an exploratory analysis of disease stability, which included cognition as a key parameter, 68% of patients receiving 12 months or more of miglustat therapy were found to have stable disease. nih.govelsevierpure.com
| Parameter | Observation | Duration of Treatment |
|---|---|---|
| Horizontal Saccadic Eye Movement (HSEM) Velocity | Improvement or stabilization | 12-24 months |
| Swallowing Capacity | Improved or stable in up to 93% of patients | 24 months |
| Ambulatory Index | Stabilization or slower deterioration | 12-24 months |
| Overall Disease Stability (including cognition) | Stable in 68% of patients | ≥12 months |
GM2 Gangliosidosis
The efficacy of this compound in the treatment of GM2 gangliosidosis, which includes Tay-Sachs and Sandhoff disease, has been investigated, but the results have been inconsistent. nih.gov A systematic review of studies involving 54 patients with GM2 gangliosidosis treated with miglustat concluded that while it should not be considered a definitive treatment, some patients, particularly those with infantile or late-infantile forms, might derive some benefit. nih.govresearchgate.net
A randomized, multicenter, open-label study involving 30 adult patients with late-onset Tay-Sachs disease evaluated the efficacy of miglustat over 12 months, with a 24-month extended treatment period. nih.gov The study found no differences between the miglustat-treated group and the no-treatment group in any efficacy measure, including muscle strength, gait, and balance, over the full 36 months. nih.gov The researchers concluded that miglustat treatment did not lead to measurable benefits in this cohort of patients with late-onset Tay-Sachs disease. nih.gov There are reports of benefits to individual patients with Tay-Sachs disease, and further studies have been suggested. blugenes.org
Motor Function
Clinical investigations into the effects of this compound on motor function have yielded varied results. A randomized, controlled trial involving patients with Gaucher disease type 3 (GD3) did not demonstrate significant differences in neurological endpoints, including motor skills, over a 24-month period. fda.gov However, tremor has been frequently reported as a side effect in clinical trials. fda.gov Tremor, and the worsening of pre-existing tremor, are very commonly reported nervous system side effects. drugbank.com It is recommended that patients be evaluated for tremor prior to the initiation of therapy. drugbank.com In some instances, these tremors have been described as an exaggerated physiological tremor of the hands, often beginning within the first month of therapy and, in many cases, resolving within one to three months while still on treatment.
Quality of Life
The impact of this compound on the quality of life of patients has been a key area of assessment in clinical studies. In a study involving patients with type 1 Gaucher disease, quality of life was evaluated using the Short Form-36 (SF-36) questionnaire. europa.eu The analysis of the SF-36 assessment at 24 months indicated that improvements from the baseline across all measured items were comparable in patients treated with miglustat and those receiving enzyme replacement therapy (ERT). europa.eu Furthermore, the quality of life scores for this group of patients were similar to those recorded in the general Spanish population. europa.eu
Complication Frequency
The frequency of complications and adverse events has been documented in clinical trials of this compound. Gastrointestinal issues are among the most commonly reported complications. fda.gov Diarrhea and abdominal pain were the most frequently reported adverse events in a study of Gaucher disease type 3 patients. fda.gov Other commonly reported events include tremor and cough. fda.gov Generally, these adverse events were of mild to moderate severity and their frequency tended to decrease over time. fda.gov Peripheral neuropathy has been identified as the most common serious adverse reaction in clinical trials. drugbank.com
Table 1: Frequency of Common Adverse Events in a Clinical Trial for Gaucher Disease Type 3
| Adverse Event | Number of Patients (n=29) | Percentage |
| Diarrhea | 21 | 72% |
| Tremor | 11 | 38% |
| Abdominal Pain | 10 | 34% |
| Cough | 10 | 34% |
Data sourced from a 24-month, randomized, controlled trial of miglustat in patients with Gaucher's Disease Type 3. fda.gov
Gaucher Disease Type 3 (Concomitant Therapy with ERT)
A 24-month, randomized, controlled study was conducted to evaluate the efficacy and safety of miglustat in patients with Gaucher Disease Type 3 (GD3), with the majority of participants also receiving enzyme replacement therapy (ERT). fda.gov
Pulmonary Function
The aforementioned trial in patients with GD3 suggested that miglustat may have a positive impact on systemic aspects of the disease, including pulmonary function, when administered in conjunction with ERT. fda.gov While the study did not meet its primary neurological endpoints, the data pointed towards benefits in non-neurological manifestations of the disease. fda.gov
Chitotriosidase Levels
In the same clinical trial for Gaucher Disease Type 3, data suggested that miglustat may have a positive effect on chitotriosidase activity. fda.gov Chitotriosidase is a biomarker used to monitor the severity and progression of Gaucher disease. The observed effects on this biomarker indicate a potential systemic benefit of miglustat when used as a concomitant therapy with ERT in this patient population. fda.gov
Pharmacokinetics in Human Subjects
The pharmacokinetic profile of this compound has been characterized in human subjects, providing insight into its absorption, distribution, metabolism, and excretion.
Miglustat does not bind to plasma proteins. fda.govdrugbank.comfda.govjanssenlabels.com The apparent volume of distribution (Vd/F) has been estimated to be between 83 and 105 liters, which suggests that the compound distributes into extravascular tissues. fda.govfda.govjanssenlabels.com
There is no evidence to suggest that miglustat is metabolized in humans. drugbank.comfda.gov The primary route of excretion for miglustat is renal, with the drug being excreted unchanged in the urine. fda.gov The effective elimination half-life of miglustat is approximately 6 to 7 hours. fda.govdrugbank.comfda.govjanssenlabels.com
Table 2: Summary of Pharmacokinetic Parameters of this compound in Human Subjects
| Parameter | Value |
| Oral Bioavailability | ~97% drugbank.comfda.govjanssenlabels.com |
| Time to Peak Plasma Concentration (Tmax) | 2 - 2.5 hours fda.govfda.govjanssenlabels.com |
| Plasma Protein Binding | Does not bind fda.govdrugbank.comfda.govjanssenlabels.com |
| Apparent Volume of Distribution (Vd/F) | 83 - 105 L fda.govfda.gov |
| Metabolism | No evidence of metabolism in humans drugbank.comfda.gov |
| Elimination Half-Life | 6 - 7 hours fda.govdrugbank.comfda.govjanssenlabels.com |
Absorption Characteristics
Following oral administration, miglustat is rapidly absorbed. The time to reach maximum observed plasma concentration (tmax) typically ranges from 2 to 2.5 hours in patients with Gaucher disease janssenlabels.commedscape.comfda.gov. Pharmacokinetic studies have demonstrated that miglustat exhibits dose-proportional kinetics janssenlabels.comeuropa.eu. The mean oral bioavailability of a 100 mg miglustat capsule is approximately 97% when compared to an oral solution administered under fasting conditions janssenlabels.comfda.gov. The pharmacokinetic profile of miglustat has been found to be similar between adult patients with type 1 Gaucher disease and healthy subjects after a single 100 mg dose janssenlabels.comfda.gov.
Distribution Profile
Miglustat shows wide distribution throughout the body. The mean apparent volume of distribution (Vd/F) in Gaucher patients is estimated to be between 83 and 105 liters janssenlabels.commedscape.comfda.gov. An important characteristic of miglustat is that it does not bind to plasma proteins janssenlabels.comfda.govfda.govdrugbank.com. Clinical research has also confirmed that miglustat crosses the blood-brain barrier. At steady state, the concentration of miglustat measured in the cerebrospinal fluid of non-Gaucher patients was found to be 31.4% to 67.2% of the concentration in plasma janssenlabels.commedscape.com.
Elimination Pathways (Renal Clearance, Hepatic Clearance)
The primary route of elimination for miglustat is through the kidneys janssenlabels.comnih.gov. Following the administration of a single 100 mg dose of radiolabeled miglustat to healthy volunteers, approximately 83% of the radioactivity was recovered in the urine and 12% in the feces janssenlabels.commedscape.com. A significant portion of the administered dose, about 67%, is excreted as unchanged miglustat in the urine janssenlabels.com.
While a metabolite, miglustat glucuronide, has been identified, it accounts for only about 5% of the dose found in urine janssenlabels.com. There is generally no evidence to suggest that miglustat is significantly metabolized in humans, and hepatic clearance is considered negligible drugbank.comnih.gov. Consequently, the elimination of miglustat is highly dependent on renal function. Studies have shown that oral clearance (CL/F) decreases as renal function declines europa.eufda.gov. A significant correlation has been established between creatinine clearance and the oral clearance of miglustat, underscoring the importance of the renal elimination pathway fda.gov.
| Pharmacokinetic Parameter | Effect of Food Intake | Source |
|---|---|---|
| Peak Plasma Concentration (Cmax) | Decreased by 36% | janssenlabels.comnih.gov |
| Time to Peak (tmax) | Delayed by 2 hours | janssenlabels.comnih.gov |
| Area-Under-the-Curve (AUC) | Decreased by 14% (Not clinically significant) | janssenlabels.comnih.gov |
Correlation with Clinical Parameters
Research has explored the relationship between miglustat's pharmacokinetic parameters and various patient characteristics. A key finding is the significant correlation between adjusted creatinine clearance and miglustat oral clearance, which highlights the critical role of renal function in the drug's elimination fda.gov. In contrast, analyses have not found any significant relationships or trends between miglustat's pharmacokinetic parameters and demographic variables such as age, body mass index, gender, or ethnicity tga.gov.au. From a pharmacodynamic perspective, a significant relationship has been demonstrated between the steady-state concentrations of miglustat and both diarrhea (as a safety factor) and spleen response (as a 6-month efficacy measurement) fda.gov.
Adverse Event Mechanisms and Management Strategies
Gastrointestinal Disturbances
Gastrointestinal disturbances are among the most frequently reported adverse events associated with miglustat (B1677133) hydrochloride treatment. These events are typically mild to moderate in severity and tend to occur at the beginning of therapy, often subsiding over time. researchgate.net
Mechanism: Inhibition of Intestinal Disaccharidases
The primary mechanism underlying the gastrointestinal side effects of miglustat hydrochloride is the inhibition of intestinal disaccharidases, particularly sucrase-isomaltase. nih.gov This inhibition leads to the reduced absorption of dietary disaccharides in the small intestine. The unabsorbed sugars then cause an osmotic influx of water into the intestinal lumen, leading to diarrhea. nih.gov
Clinical Manifestations (Diarrhea, Flatulence, Abdominal Pain)
The clinical manifestations of this enzymatic inhibition are predominantly gastrointestinal in nature. Diarrhea is the most common symptom, reported in a significant percentage of patients in clinical trials. nih.govnih.gov Other common manifestations include flatulence, abdominal pain, and bloating. researchgate.net
| Adverse Event | Incidence in Clinical Trials |
| Diarrhea | 72% nih.gov |
| Abdominal Pain | 34% nih.gov |
| Flatulence | Reported as frequent researchgate.net |
Management Approaches
Effective management of miglustat-induced gastrointestinal disturbances is key to patient compliance and continued therapy. A multi-faceted approach involving dietary changes and medication is often employed.
Dietary adjustments are a cornerstone of managing these side effects. Patients are often advised to reduce their intake of carbohydrates, especially sucrose (B13894), lactose, and other disaccharides. nih.gov It is recommended to initiate these dietary changes before starting treatment with this compound to minimize the incidence and severity of gastrointestinal symptoms.
In addition to dietary changes, anti-propulsive medications can be effective in controlling diarrhea. Loperamide is a commonly used agent that helps to slow intestinal transit, allowing for greater water absorption and firmer stools. nih.gov
Neurological Adverse Events
Neurological adverse events are also a significant consideration in patients undergoing treatment with this compound. These events can range in severity and may require dose adjustments or discontinuation of the medication.
The most frequently reported neurological adverse events include tremor, peripheral neuropathy, and cognitive impairment. nih.gov The exact mechanisms underlying these neurological side effects are not as well-defined as the gastrointestinal disturbances but are an area of ongoing research. It is known that miglustat can cross the blood-brain barrier, which is essential for its therapeutic effect in certain neurological conditions but may also contribute to its neurological side effect profile. patsnap.com
| Adverse Event | Incidence in Clinical Trials |
| Tremor | 38% nih.gov |
| Peripheral Neuropathy | 15%-20% (presenting as paresthesias and burning sensations) nih.gov |
| Cognitive Dysfunction | Reported in some patients, but a causal link has not been definitively established nih.gov |
Tremor is a very common neurological side effect, often described as an exaggerated physiological tremor. drugs.com It typically appears within the first month of treatment and may resolve within one to three months of continued therapy. drugs.com Dose reduction can often ameliorate the tremor. drugs.com
Peripheral neuropathy has been reported and is a serious adverse event. drugs.com Patients should be monitored for symptoms such as numbness, tingling, pain, and weakness in the extremities. mayoclinic.org
Cognitive impairment has been noted in some patients, but a direct causal relationship with this compound has not been firmly established. nih.gov Further research is needed to fully understand the cognitive effects of long-term treatment.
Peripheral Neuropathy
Mechanisms The precise mechanism by which miglustat may induce peripheral neuropathy is not fully elucidated. It has been noted that patients with Type 1 Gaucher disease may have a higher baseline prevalence of peripheral neuropathy, which can complicate the attribution of this adverse event solely to the drug. drugs.com In some reported cases, peripheral neuropathy was associated with vitamin B12 deficiency; however, miglustat could not be entirely excluded as a contributing factor. nih.gov Symptoms associated with this condition include burning, numbness, tingling, or painful sensations, typically in the hands and feet. drugs.commayoclinic.org
Management Strategies Management of potential peripheral neuropathy is proactive. A baseline neurological evaluation is recommended for all patients before initiating miglustat therapy. medicinenet.comrxlist.com This should be followed by repeat evaluations at regular intervals, approximately every six months. medicinenet.comrxlist.com If a patient develops symptoms suggestive of peripheral neuropathy, a thorough reassessment of the therapeutic risks and benefits is warranted. medicinenet.com Depending on the severity and impact of the symptoms, discontinuation of miglustat treatment may be considered. medicinenet.comrxlist.com In one clinical trial, two patients were withdrawn due to the development of peripheral neuropathy. nih.gov
Tremors
Mechanisms The specific pathophysiological mechanism behind miglustat-induced tremors has not been definitively established. The phenomenon is typically described as an exaggerated physiological tremor, primarily affecting the hands. drugs.com Tremor is one of the most frequently reported neurological side effects. drugs.com
Management Strategies Tremors associated with miglustat therapy often have a predictable onset and course. They commonly appear within the first month of treatment and, in many instances, resolve spontaneously within one to three months, even with continued therapy. nih.govmedicinenet.com The primary management strategy for persistent or bothersome tremors is dose reduction, which can lead to amelioration of the symptom, sometimes within days. medicinenet.comrxlist.com If reducing the dose does not resolve the tremor, discontinuation of the drug is recommended. medicinenet.comrxlist.com
Dizziness and Paresthesia
Mechanisms Dizziness and paresthesia (numbness, tingling, or "pins and needles" sensations) have been reported in patients taking miglustat. drugs.commayoclinic.org Paresthesia is often considered a symptom of the broader condition of peripheral neuropathy. nih.gov Reports from studies involving human immunodeficiency virus (HIV)-positive patients receiving high doses of miglustat (up to 3000 mg/day) noted the occurrence of both dizziness and paresthesia, suggesting a potential dose-dependent neurotoxic effect. medicinenet.comdrugbank.com The exact mechanism for these effects remains to be fully characterized.
Management Strategies For paresthesia that develops during treatment, symptoms have been reported to resolve following a reduction in dose or complete discontinuation of the medication. nih.gov In the context of the high-dose studies where these effects were observed, management was generally symptomatic and supportive. medicinenet.com
Cognitive Dysfunction
Mechanisms The relationship between miglustat and cognitive dysfunction is complex and not clearly established as a direct adverse effect. In one review, cognitive dysfunction was reported in five patients, but a causal relationship was not found. nih.gov Memory loss has also been listed as a potential side effect, though without mechanistic detail. medicinenet.comnih.gov
Conversely, in neurodegenerative conditions such as Niemann-Pick disease type C (NP-C), for which miglustat is an approved therapy, the drug is intended to stabilize or slow the progression of neurological symptoms, including cognitive decline. nih.govresearchgate.net The therapeutic benefit in NP-C is thought to arise from miglustat's ability to cross the blood-brain barrier and reduce the accumulation of glycosphingolipids in neurons. nih.govpatsnap.com Other proposed mechanisms for its positive neurological effects in NP-C include the modulation of intracellular calcium homeostasis and microglial function. nih.govmdpi.comnih.gov This suggests that the impact of miglustat on cognitive function may be highly dependent on the underlying pathology of the patient.
Management Strategies Due to the uncertain causal link, specific management strategies for miglustat-induced cognitive dysfunction have not been defined. Close neurological follow-up is recommended as a general precaution for patients on miglustat therapy. nih.gov
Table 1: Neurological Adverse Events with this compound
| Adverse Event | Incidence Rate | Key Research Findings/Notes |
|---|---|---|
| Peripheral Neuropathy | 15-20% (presenting with paresthesia/burning) nih.gov | Considered the most common serious adverse reaction in clinical trials. drugs.com In one study, 1 confirmed and 1 subclinical case led to discontinuation among 21 patients. nih.gov |
| Tremor | ~30-38% nih.govdrugs.comnih.gov | Often begins in the first month and may resolve in 1-3 months. nih.govmedicinenet.com Described as an exaggerated physiological tremor. drugs.com |
| Dizziness | Up to 11% drugs.com | Observed in high-dose studies in HIV-positive patients. medicinenet.comdrugbank.com |
| Paresthesia | 15-20% nih.gov | Often considered a symptom of peripheral neuropathy. nih.gov Also observed in high-dose studies. medicinenet.comdrugbank.com |
Hematological Adverse Events
Granulocytopenia
Mechanisms The mechanism for miglustat-induced granulocytopenia is not well understood and appears to be related to high-dose exposure. This adverse event was observed in studies involving HIV-positive patients who were administered miglustat at doses significantly higher than those used for approved indications, reaching up to 3000 mg/day. medicinenet.comdrugbank.com
Management Strategies For the cases of granulocytopenia reported in high-dose clinical studies, treatment was symptomatic and supportive. medicinenet.com
Leukopenia and Neutropenia
Mechanisms Similar to granulocytopenia, the occurrence of leukopenia and neutropenia has been linked to high doses of miglustat. These conditions were reported in studies with HIV-positive patients receiving 800 mg/day or more of the drug. drugbank.com The specific cytotoxic or myelosuppressive mechanism at these high concentrations has not been detailed.
Management Strategies The management approach for leukopenia and neutropenia observed in the high-dose studies was symptomatic and supportive care. medicinenet.comdrugbank.com
Table 2: Hematological Adverse Events with this compound
| Adverse Event | Incidence Rate | Key Research Findings/Notes |
|---|---|---|
| Granulocytopenia | Not specified | Observed in HIV-positive patients receiving high doses (up to 3000 mg/day). medicinenet.comdrugbank.com |
| Leukopenia | Not specified | Observed in HIV-positive patients receiving high doses (≥800 mg/day). drugbank.com |
| Neutropenia | Not specified | Observed in HIV-positive patients receiving high doses (≥800 mg/day). drugbank.com |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Miglustat |
| Imiglucerase |
| N-butyldeoxynojirimycin (NB-DNJ) |
| Vitamin B12 |
| Loperamide |
| Glucosylceramide |
| Sphingosine |
| Calcium |
| Ceramide |
Weight Loss
Weight loss is a frequently observed adverse event associated with the initiation of this compound therapy. nih.govresearchgate.netjanssenlabels.com This reduction in body weight is generally considered to be a consequence of the drug's mechanism of action within the gastrointestinal tract, leading to a negative caloric balance. nih.govresearchgate.netresearchgate.net Studies have shown that while weight loss is common, it is often transient, with many patients experiencing a stabilization of weight over the course of continued treatment. nih.govopenaccessjournals.com In some clinical observations, the initial weight loss was followed by a gradual recovery. For instance, in a 36-month study of patients with Type 1 Gaucher disease, an average weight loss of 6-7% was noted after 12 months, but this effect diminished by the 24-month mark. openaccessjournals.com
The management of miglustat-induced weight loss often involves dietary modifications. nih.govresearchgate.net Adjusting the diet to reduce the intake of certain carbohydrates can mitigate the gastrointestinal effects that lead to weight loss. nih.govresearchgate.net
A retrospective analysis of patients treated with miglustat evaluated the impact of different dietary interventions on body weight over the initial six months of therapy. The findings are summarized in the table below.
| Patient Group | Dietary Intervention | Mean Change in Body Weight (%) |
|---|---|---|
| Children/Adolescents | Unmodified Diet | -8.1% |
| Adults | Low-Lactose Diet | -4.1% |
| Children/Adolescents | Low-Lactose Diet | -5.2% |
| All Patients | Low-Disaccharide Diet | +2.0% |
Proposed Mechanism: Carbohydrate Malabsorption
The primary proposed mechanism for weight loss associated with this compound is carbohydrate malabsorption stemming from its inhibitory effect on intestinal enzymes. nih.govresearchgate.netresearchgate.net Miglustat has been shown to inhibit disaccharidases located in the gastrointestinal tract, which are crucial for the breakdown of complex sugars into absorbable monosaccharides. nih.govresearchgate.netnih.gov
Specifically, miglustat acts as a reversible inhibitor of α-glucosidases, with a pronounced effect on sucrase and maltase. nih.govresearchgate.netresearchgate.netnih.gov This inhibition is competitive and does not appear to alter the folding of the enzymes. nih.gov The reduced activity of these enzymes leads to an incomplete digestion of dietary disaccharides, such as sucrose and maltose (B56501). nih.govresearchgate.netjanssenlabels.com
The unabsorbed carbohydrates remain in the intestinal lumen, creating an osmotic gradient that draws water into the intestines, resulting in osmotic diarrhea. nih.govresearchgate.netjanssenlabels.comdrugs.com Furthermore, these undigested sugars undergo fermentation by colonic bacteria, contributing to side effects like flatulence and abdominal discomfort. nih.govresearchgate.net The combination of reduced carbohydrate absorption and subsequent gastrointestinal disturbances leads to a state of negative caloric balance, which manifests as weight loss, particularly during the initial phase of treatment. nih.govresearchgate.netresearchgate.net
Research has indicated that miglustat's inhibitory action is more specific to α-glucosidases, with less significant impact on β-galactosidases like lactase, except at higher, non-physiological concentrations. nih.gov This explains why dietary modifications focusing on reducing sucrose and maltose intake are effective in managing the gastrointestinal side effects and associated weight changes. nih.govresearchgate.net
Drug Interactions and Co Administration Studies
Potential for P-glycoprotein Modulation
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, functions as a drug efflux pump in various tissues, playing a significant role in drug absorption, distribution, and excretion. nih.govmdpi.comd-nb.info Modulation of P-gp activity by co-administered drugs can lead to clinically significant drug-drug interactions. nih.gov While many compounds can inhibit or induce P-gp, influencing the pharmacokinetics of other drugs, studies on the direct interaction of miglustat (B1677133) with this transporter are specific. mdpi.comd-nb.info Research involving the glucosylceramide synthase (GCS) inhibitor N-butyl-deoxynojirimycin (NB-DNJ), the active component of miglustat hydrochloride, has indicated that it is a water-soluble imido sugar with no affinity for P-gp. nih.gov Specifically, it has been described as neither a substrate for P-gp nor a P-gp antagonist, suggesting that its therapeutic action is not mediated through the modulation of P-gp. nih.gov
Co-administration with Zidovudine
Early clinical investigations explored the use of miglustat in therapeutic areas beyond lysosomal storage disorders. Phase II clinical trials were conducted to assess the safety and efficacy of miglustat (then identified as SC-48334 or Butyldeoxynojirimycin) when co-administered with Zidovudine (AZT). drugbank.com These studies targeted symptomatic HIV-1 infected patients with specific CD4+ cell count ranges (200-500 cells/mm³). drugbank.com The trials aimed to evaluate the combination therapy's effect on surrogate markers of the disease. drugbank.com
Investigational Co-administration with Other Therapies
A significant area of investigation has been the co-administration of miglustat with cipaglucosidase alfa, a recombinant human acid alpha-glucosidase (rhGAA), for the treatment of Pompe disease. nih.govneurologylive.com This two-component therapy is designed so that miglustat acts as an enzyme stabilizer for cipaglucosidase alfa. nih.govneurologylive.comnih.gov By binding to the enzyme in circulation, miglustat prevents its rapid degradation and enhances its delivery to lysosomes. nih.govnih.gov
Preclinical studies in non-human primates demonstrated that oral administration of miglustat approximately doubled the exposure of cipaglucosidase alfa. nih.gov In clinical trials involving adults with late-onset Pompe disease (LOPD), co-administration of miglustat with cipaglucosidase alfa resulted in a dose-dependent increase in the enzyme's distribution half-life and exposure. nih.gov For instance, a 260 mg dose of miglustat increased the half-life by 46.7% and the partial area under the curve (AUC) by 43.6%. nih.gov This combination has shown clinically meaningful improvements in motor and respiratory functions in patients who were not improving on their previous ERT. nih.govneurologylive.com
Table 1: Pharmacokinetic Enhancement of Cipaglucosidase Alfa by Miglustat
| Population | Miglustat Dose | Parameter | Percentage Increase |
|---|---|---|---|
| Non-human primates | Oral administration | Enzyme Exposure | ~100% |
| Adult LOPD Patients | 260 mg | Distribution Half-life | 46.7% |
| Adult LOPD Patients | 260 mg | Partial AUC (tmax-24h) | 43.6% |
| Humans (vs. Mice) | N/A | AUC (0-t) | 28.5% (vs. 6.8% in mice) |
For Niemann-Pick disease type C (NP-C), a neurodegenerative condition, investigational co-administration of miglustat with hydroxypropyl-β-cyclodextrin (HPBCD) has been explored. nih.gov Miglustat is an approved therapy for the neurological manifestations of NP-C. nih.gov In one case report, a child with a severe infantile form of NP-C who was already on miglustat therapy received additional intrathecal administration of HPBCD. nih.gov The rationale was that HPBCD might help minimize neurological damage by addressing the accumulation of unesterified cholesterol. nih.gov While the combination was found to be safe, its efficacy in this severe case was questionable, as additional symptoms emerged after an initial slight delay in disease progression. nih.gov
Ambroxol (B1667023), a mucolytic agent, has been identified as a potential pharmacological chaperone for mutant glucocerebrosidase, the enzyme deficient in Gaucher disease. nih.govnih.gov This has led to investigations into its use as a therapy for GD. nih.govnih.govfrontiersin.org While studies have evaluated ambroxol as a standalone therapy, its co-administration with miglustat is an area of interest based on their complementary mechanisms of action: substrate reduction (miglustat) and chaperone activity (ambroxol). nih.govmedrxiv.org A virtual trial simulating the treatment of Tay-Sachs disease, another gangliosidosis, suggested that a combination of miglustat and ambroxol could be a beneficial intervention strategy. medrxiv.org However, specific clinical trial data on the co-administration of miglustat and ambroxol in Gaucher disease patients is not extensively detailed in the reviewed literature, representing an area for future research.
Advanced Analytical Methodologies for Miglustat Hydrochloride Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This method has been successfully employed for the quantitative determination of miglustat (B1677133) in various biological matrices.
Sensitive and rapid LC-MS/MS assays have been developed for the quantification of miglustat in human plasma and cerebrospinal fluid (CSF). drugs.com A common approach for sample preparation involves a simple protein precipitation step, often using a mixture of acetonitrile (B52724) and methanol (B129727), which has been shown to yield high recovery of the analyte. drugs.comhmdb.ca
For the chromatographic separation, hydrophilic interaction liquid chromatography (HILIC) has been utilized. drugs.com One method employed an Atlantis HILIC column with an isocratic mobile phase consisting of acetonitrile, water, and ammonium (B1175870) acetate (B1210297) buffer. drugs.com Another approach used a Gemini C18 column with a binary gradient of methanol and water, both containing a small percentage of ammonium hydroxide (B78521) solution. nih.gov
Detection by tandem mass spectrometry is typically performed in the selected reaction monitoring (SRM) mode, which provides high specificity and sensitivity. The precursor-to-product ion transition of m/z 220 → 158 is commonly monitored for miglustat. drugs.comnih.gov An internal standard, such as miglitol (B1676588) (monitoring the transition m/z 208 → 146) or N-(n-nonyl)deoxynojirimycin (monitoring the transition m/z 290.1 → 228.0), is used to ensure accuracy and precision of the quantification. drugs.comnih.gov These methods demonstrate that miglustat crosses the blood-brain barrier, with concentrations in the CSF being a significant percentage of those in the plasma.
The validation of analytical methods is essential to ensure the reliability of the generated data. For LC-MS/MS assays of miglustat, validation is performed according to established guidelines, assessing parameters such as linearity, sensitivity, accuracy, and precision.
Linearity: The methods demonstrate good linearity over a defined concentration range. For plasma, a linear range of 125 to 2500 ng/mL has been reported, while for CSF, a range of 50 to 1000 ng/mL has been established. drugs.com Another validated method for both mouse and human plasma showed linearity over a broader range of 10 to 10,000 ng/mL. nih.gov
Sensitivity: The sensitivity of the assay is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. The reported LLOQs for miglustat in plasma and CSF demonstrate the high sensitivity of the LC-MS/MS methods. drugs.comnih.gov
Accuracy and Precision: The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. For miglustat quantification, the within-run (intra-day) and between-run (inter-day) precision are evaluated at multiple concentration levels. The reported precision for the assay in both plasma and CSF is typically less than 6.5%, with accuracy in the range of 98-106.5%. drugs.com Another study reported intra-day coefficients of variation for mouse plasma at or below 14.1%, with intra- and inter-day accuracies ranging from 84.5% to 107.2%. nih.gov For human plasma, the intra-day coefficients of variation were equal to or smaller than 13.5%, with accuracies between 93.6% and 100.0%. nih.gov
| Parameter | Matrix | Value/Range | Source |
|---|---|---|---|
| Linearity | Plasma | 125 - 2500 ng/mL | drugs.com |
| CSF | 50 - 1000 ng/mL | drugs.com | |
| Linearity | Human Plasma | 10 - 10,000 ng/mL | nih.gov |
| Within-Run Precision | Plasma | < 6% | drugs.com |
| CSF | < 6% | drugs.com | |
| Between-Run Precision | Plasma | < 6.5% | drugs.com |
| CSF | < 6.5% | drugs.com | |
| Accuracy | Plasma | 98 - 106.5% | drugs.com |
| CSF | 98 - 106.5% | drugs.com | |
| Intra-day Accuracy | Human Plasma | 93.6 - 100.0% | nih.gov |
Metabolite Identification and Elucidation
Understanding the metabolic fate of a drug is a critical aspect of its development and clinical use. Studies on the metabolism of miglustat have indicated that the drug is primarily excreted unchanged. Following administration of radiolabeled miglustat to healthy volunteers, the majority of the dose is recovered in the urine as the parent compound.
Research has shown that miglustat undergoes limited metabolism in humans. The most abundant metabolite identified in urine is miglustat glucuronide, which accounts for approximately 5% of the administered dose. drugs.com One study utilizing high-resolution nuclear magnetic resonance (NMR) analysis of urine samples from patients treated with miglustat found little to no evidence of its metabolism in vivo. nih.gov This observation was consistent with results from in vitro experiments using a microsomal system. nih.gov The limited biotransformation of miglustat suggests that the parent drug is the primary active moiety and that metabolites are unlikely to contribute significantly to its pharmacological effect or potential for drug-drug interactions.
Pharmacogenomics and Personalized Medicine in Miglustat Hydrochloride Therapy
Genetic Variations Influencing Drug Response
There is a lack of robust scientific evidence from clinical trials or association studies to definitively link specific genetic variations to altered efficacy of miglustat (B1677133) hydrochloride. The therapeutic effect of miglustat, which involves the inhibition of glucosylceramide synthase, does not appear to be significantly influenced by common genetic polymorphisms in drug-metabolizing enzymes or transporters.
Studies on the metabolism and disposition of miglustat have shown that it is not extensively metabolized in humans and is primarily excreted unchanged by the kidneys. This metabolic profile minimizes the potential impact of genetic variations in cytochrome P450 (CYP) enzymes or UDP-glucuronosyltransferases (UGTs), which are major sources of pharmacogenetic variability for many other drugs.
While the underlying genetic mutations in the GBA gene that cause Gaucher disease itself are diverse, there is no current evidence to suggest that specific GBA mutations can predict the degree of response to miglustat hydrochloride. The decision to use miglustat is typically based on the clinical presentation of type 1 Gaucher disease in patients for whom enzyme replacement therapy is not a suitable option, rather than on a specific genetic profile.
Genetic Risk Factors for Adverse Drug Reactions
The common adverse effects associated with this compound, such as gastrointestinal disturbances (diarrhea, flatulence, and abdominal pain) and tremor, are generally considered to be related to its mechanism of action and off-target effects rather than being strongly linked to specific genetic predispositions.
The gastrointestinal side effects are largely attributed to the inhibition of intestinal disaccharidases by miglustat. To date, no specific genetic variants have been identified that increase an individual's susceptibility to these effects. Similarly, the neurological side effect of tremor, which can occur in some patients, has not been consistently associated with any particular genetic markers.
Pharmacokinetic studies have not revealed significant inter-individual variability that could be attributed to genetic polymorphisms. For instance, studies in pediatric patients with GM2 gangliosidosis have shown that the pharmacokinetics of miglustat are similar across different age groups, with no specific genetic factors identified as influencing drug exposure or the incidence of adverse events. Case reports and retrospective cohort studies on patients treated with miglustat have documented the known side effects but have not pointed towards a genetic basis for their occurrence.
Future Research Directions and Unmet Needs
Elucidation of Residual Unclear Mechanisms of Action
While the primary mechanism of action for miglustat (B1677133) is the inhibition of glucosylceramide synthase, leading to reduced substrate accumulation, its full therapeutic effect may not be explained by this action alone. nih.govdrugbank.comopenaccessjournals.compatsnap.com Research suggests that miglustat may have other pharmacological activities. For instance, it has been proposed that miglustat can act as a pharmacological chaperone for certain mutated forms of glucocerebrosidase, the enzyme deficient in Gaucher disease. nih.govportico.org This chaperone effect could potentially assist in the proper folding and trafficking of the enzyme to the lysosome, thereby increasing its residual activity. nih.govportico.org
Furthermore, some studies suggest that miglustat might indirectly influence intracellular calcium homeostasis, which is thought to be a contributing factor in the pathology of Niemann-Pick type C (NP-C) disease. drugbank.com There is also evidence suggesting that off-target effects, such as the inhibition of the non-lysosomal glucosylceramidase GBA2, could play a role in its therapeutic efficacy in certain conditions. amsterdamumc.nlresearchgate.net A more profound understanding of these secondary or alternative mechanisms is a key area for future research to fully harness the therapeutic potential of miglustat and similar molecules.
Exploration of Combination Therapies
Investigating miglustat in combination with other treatments is a promising avenue to enhance therapeutic outcomes. In Gaucher disease, combining miglustat (a substrate reduction therapy, SRT) with enzyme replacement therapy (ERT) has been explored. gaucherdiseasenews.comnih.gov This approach could act as a "booster" to ERT, potentially improving symptoms like bone pain that may not be fully resolved with ERT alone. gaucherdiseasenews.comresearchgate.net Case studies have shown that a combination of ERT and miglustat can lead to improvements in disease symptoms for some patients with Gaucher disease type 1. gaucherdiseasenews.comnih.gov For neuronopathic forms of Gaucher disease, where ERT cannot cross the blood-brain barrier, combining it with the brain-penetrant miglustat may offer a strategy to address neurological symptoms. nih.govgaucherdiseasenews.com
In the context of Niemann-Pick type C disease, where miglustat is an established monotherapy, research into combination therapies is also active. researchgate.net The goal is to target different aspects of the complex disease pathology simultaneously. For instance, combining miglustat with agents that address cholesterol trafficking or other downstream cellular impairments could provide a more comprehensive treatment.
Development of Novel Glucosylceramide Synthase Inhibitors with Improved Profiles
The experience with miglustat has spurred the development of next-generation glucosylceramide synthase (GCS) inhibitors with potentially improved characteristics. businesswire.com The primary goals for these new agents are to enhance potency, improve specificity to reduce off-target effects, and achieve better penetration of the blood-brain barrier to more effectively treat the neurological manifestations of lysosomal storage disorders. researchgate.netbusinesswire.com
Several novel GCS inhibitors have entered clinical development. These compounds are being investigated for a range of conditions, including Fabry disease, Gaucher disease type 3, and GM2 gangliosidosis. businesswire.com
| Compound | Developer | Selected Investigational Indications | Development Stage (Selected) |
|---|---|---|---|
| Venglustat (Ibiglustat) | Sanofi | Fabry disease, Gaucher disease type 3, GM2 gangliosidosis, GBA-Parkinson's disease | Phase 2/3 businesswire.comfabrydiseasenews.com |
| Lucerastat | Idorsia Pharmaceuticals | Fabry disease | Phase 3 businesswire.comnih.gov |
Role in Other Lysosomal Storage Disorders beyond Current Indications
The principle of substrate reduction therapy (SRT) with a GCS inhibitor like miglustat is theoretically applicable to any lysosomal storage disorder where the accumulation of glycosphingolipids is a primary pathological feature. openaccessjournals.comnih.govresearchgate.net Consequently, a significant area of ongoing research is the exploration of miglustat for disorders beyond its current approvals for Gaucher disease type 1 and Niemann-Pick type C disease. researchgate.net
Because miglustat can cross the blood-brain barrier, it holds particular promise for neuronopathic lysosomal storage disorders for which other treatments like ERT are ineffective for neurological symptoms. nih.govnih.govresearchgate.net
| Disorder | Rationale for Investigation | Research Status Summary |
|---|---|---|
| GM2 Gangliosidoses (Tay-Sachs & Sandhoff diseases) | Inhibition of GCS could reduce the accumulation of GM2 ganglioside. nih.gov | A clinical study in late-onset Tay-Sachs disease did not demonstrate measurable benefits. nih.gov Preclinical studies in animal models have shown some promise. portico.org |
| Fabry Disease | SRT could reduce the buildup of globotriaosylceramide (Gb3). | Next-generation GCS inhibitors, rather than miglustat itself, are being actively investigated for this indication. businesswire.comnih.gov |
| Neuronopathic Gaucher Disease (Type 3) | Ability to cross the blood-brain barrier could address neurological symptoms. nih.gov | A clinical trial of miglustat in Gaucher disease type 3 did not show significant benefits on neurological manifestations. nih.gov |
Q & A
Q. What is the molecular mechanism of miglustat hydrochloride in inhibiting glycosphingolipid synthesis?
this compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for catalyzing the first step in glycosphingolipid biosynthesis. Methodologically, researchers can confirm this inhibition via in vitro enzyme activity assays using radiolabeled substrates (e.g., UDP-glucose) and measure reductions in glucosylceramide levels via mass spectrometry . Structural studies (X-ray crystallography or NMR) further reveal its interaction with the GCS active site, highlighting the role of its iminosugar moiety in mimicking the transition state of glucose .
Q. How should this compound be handled to ensure laboratory safety?
this compound is classified as acutely toxic (oral), causing skin/eye irritation. Researchers must:
Q. What are validated in vitro models for studying miglustat’s efficacy?
Primary fibroblast cultures from patients with lysosomal storage disorders (e.g., Gaucher or Niemann-Pick type C disease) are standard. Key steps:
- Culture cells in media supplemented with miglustat (10–50 µM).
- Quantify glycosphingolipid accumulation via thin-layer chromatography or LC-MS .
- Monitor autophagy markers (LC3-II, p62) via immunoblotting to assess lysosomal function restoration .
Advanced Research Questions
Q. How can contradictory data on miglustat’s efficacy in pediatric vs. adult NP-C patients be reconciled?
Clinical studies show miglustat stabilizes neurological progression more effectively in patients aged ≥6 years than in younger cohorts. To address this in preclinical research:
- Use age-stratified animal models (e.g., Npc1⁻/⁻ mice) treated with miglustat (300 mg/kg/day orally).
- Compare outcomes via behavioral tests (rotarod, open field) and histopathology (Purkinje cell loss, cholesterol sequestration in liver/brain) .
- Analyze age-dependent differences in blood-brain barrier permeability using pharmacokinetic profiling .
Q. What experimental strategies optimize miglustat’s pharmacokinetics in CNS-targeted delivery?
Miglustat’s low molecular weight (255.74 g/mol) and high solubility enable CNS penetration, but efficacy can be enhanced by:
Q. How do researchers resolve discrepancies in miglustat’s off-target effects across cell types?
Off-target inhibition of intestinal disaccharidases (e.g., sucrase-isomaltase) can cause gastrointestinal side effects. To investigate:
- Perform RNA-seq on miglustat-treated intestinal organoids vs. neuronal cells to identify tissue-specific gene expression changes.
- Use CRISPR-Cas9 knockout models to isolate GCS-dependent vs. -independent effects .
Methodological Guidance
Q. What controls are essential when designing miglustat dosing studies in animal models?
Include:
Q. How can miglustat’s impact on sphingolipid metabolism be quantified in complex tissues?
Use lipidomics workflows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
